molecular formula C11H13N3O4 B12373897 4'-Ethynyl-2'-deoxycytidine

4'-Ethynyl-2'-deoxycytidine

Cat. No.: B12373897
M. Wt: 251.24 g/mol
InChI Key: MSPJPGIGNWYLAC-MOBVGWBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Ethynyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is particularly noted for its potential as an anticancer agent, specifically targeting hematologic malignancies such as diffuse large B-cell lymphoma and acute lymphoblastic leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxycytidine typically involves the modification of 2’-deoxycytidineThis can be achieved through various chemical reactions, including Sonogashira coupling, which involves the reaction of a halogenated sugar derivative with an ethynyl compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethynyl-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various modified nucleosides, which can have different biological activities and properties .

Scientific Research Applications

4’-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethynyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, leading to replication fork arrest and accumulation of cells in the S-phase. This results in the induction of replicative stress and subsequent cell death. The compound requires phosphorylation by deoxycytidine kinase for its activity and is resistant to deamination by cytidine deaminase .

Comparison with Similar Compounds

    2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Another nucleoside analog used in cancer therapy.

    1-β-D-Arabinofuranosylcytosine (Cytarabine): Used in the treatment of acute myeloid leukemia.

    5-Aza-2’-deoxycytidine (Decitabine): Employed in the treatment of myelodysplastic syndromes.

Uniqueness: 4’-Ethynyl-2’-deoxycytidine is unique due to its resistance to deamination and its ability to induce replicative stress more effectively than other nucleoside analogs. This makes it a promising candidate for the treatment of certain types of cancer .

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

4-amino-1-[(2R,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H13N3O4/c1-2-11(6-15)7(16)5-9(18-11)14-4-3-8(12)13-10(14)17/h1,3-4,7,9,15-16H,5-6H2,(H2,12,13,17)/t7?,9-,11-/m1/s1

InChI Key

MSPJPGIGNWYLAC-MOBVGWBASA-N

Isomeric SMILES

C#C[C@]1(C(C[C@@H](O1)N2C=CC(=NC2=O)N)O)CO

Canonical SMILES

C#CC1(C(CC(O1)N2C=CC(=NC2=O)N)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.